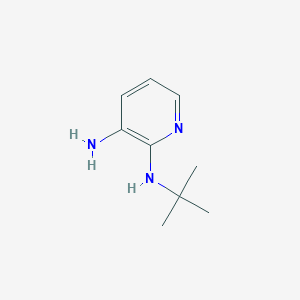

N2-(tert-Butyl)pyridine-2,3-diamine

Description

Overview of Pyridine (B92270) Diamines in Chemical Research

Pyridine diamines are aromatic heterocyclic compounds that feature a pyridine ring substituted with two amino groups. The relative positioning of these amino groups, along with other substituents on the pyridine ring, gives rise to a diverse family of isomers with distinct chemical and physical properties.

Structural Classification and Nomenclature of Diaminopyridines

The nomenclature of diaminopyridines follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). The positions of the amino groups on the pyridine ring are indicated by numerical locants. For instance, pyridine-2,3-diamine has amino groups at the C2 and C3 positions of the pyridine ring. nih.gov There are six possible isomers of diaminopyridine, each with a unique spatial arrangement of the amino substituents.

N2-(tert-Butyl)pyridine-2,3-diamine is a derivative of pyridine-2,3-diamine where a tert-butyl group is attached to the nitrogen atom of the amino group at the 2-position. vulcanchem.com This substitution is denoted by the "N2-" prefix.

Table 1: Structural Information for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1022146-68-4 bldpharm.com |

| Molecular Formula | C9H15N3 |

| Parent Compound | Pyridine-2,3-diamine nih.gov |

| Key Substituent | tert-Butyl group at the N2 position |

Historical Development and Significance of Pyridine-2,3-diamine Derivatives

The history of pyridine chemistry dates back to the 19th century, with significant advancements in synthesis methods occurring over the years. The Hantzsch pyridine synthesis, developed in 1881, and the Chichibabin pyridine synthesis, reported in 1924, are landmark achievements that enabled the production of a wide range of pyridine derivatives. wikipedia.org

Pyridine-2,3-diamine itself has been a valuable reagent in organic synthesis. Its preparation can be achieved through methods such as the reduction of 2-amino-3-nitropyridine (B1266227). chemicalbook.comorgsyn.org This diamine serves as a key precursor for the synthesis of various fused heterocyclic systems, most notably imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are of significant interest in medicinal chemistry. fabad.org.trthieme-connect.de The development of facile and regioselective methods for the N-alkylation of 2,3-diaminopyridines has further expanded their utility, allowing for the introduction of various functional groups and the fine-tuning of their chemical properties. acs.org

Importance of Steric Bulk: The Role of the tert-Butyl Moiety in Diaminopyridine Chemistry

The introduction of a tert-butyl group onto the pyridine-2,3-diamine scaffold at the N2 position has profound implications for the molecule's reactivity and properties. The tert-butyl group is known for its significant steric bulk, which can influence the course of chemical reactions in several ways. mdpi.com

In the context of this compound, the bulky tert-butyl group can:

Direct Regioselectivity: The steric hindrance provided by the tert-butyl group can shield the N2-amino group, making the N3-amino group more accessible for subsequent reactions. This is a crucial factor in achieving regioselective synthesis.

Modify Ligand Properties: When used as a ligand in coordination chemistry, the steric bulk of the tert-butyl group can affect the geometry and coordination number of the resulting metal complex, thereby influencing its catalytic activity and stability. mdpi.com

Enhance Solubility: The non-polar nature of the tert-butyl group can increase the solubility of the molecule in organic solvents.

The deliberate incorporation of bulky substituents like the tert-butyl group is a common strategy in modern organic synthesis to control reactivity and achieve desired chemical outcomes.

Scope and Objectives of Academic Research on this compound

While extensive research exists for the broader class of diaminopyridines and their derivatives, academic studies focusing specifically on this compound are more specialized. The primary objectives of research involving this compound can be inferred from its structure and the known applications of related molecules.

Key Research Interests:

Synthesis of Novel Heterocycles: A major focus is the use of this compound as a precursor for the synthesis of novel, sterically hindered imidazo[4,5-b]pyridines and other fused heterocyclic systems. The tert-butyl group can impart unique properties to these target molecules.

Development of Catalysts: The compound and its derivatives are explored as ligands for transition metal catalysts. The steric and electronic properties of the tert-butylated diaminopyridine ligand can be tuned to optimize catalytic performance in various organic transformations.

Materials Science Applications: The incorporation of this compound into polymers or other materials can influence their physical properties, such as thermal stability and solubility. For instance, the introduction of tert-butyl groups into polyimides has been shown to affect their transparency and thermal degradation characteristics. koreascience.kr

The academic interest in this compound lies in its potential to serve as a specialized building block for creating molecules with tailored properties, driven by the significant steric influence of the tert-butyl group.

Table 2: Research Findings on a Closely Related N-Alkylated Pyridine-2,3-diamine

While specific research data for this compound is not widely published, the following table presents findings for a related compound, N2-(4-Methylbenzyl)pyridine-2,3-diamine, to illustrate the type of research conducted in this area.

| Research Aspect | Findings for N2-(4-Methylbenzyl)pyridine-2,3-diamine | Reference |

| Synthesis | Prepared through nucleophilic substitution of 4-methoxybenzyl chloride with pyridine-2,3-diamine. | |

| Reaction Conditions | Basic conditions using K₂CO₃ in a methanol (B129727)/water solvent system. | |

| Application | Utilized as a precursor in the synthesis of more complex heterocyclic structures. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-N-tert-butylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQUFHSXTHOLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N2 Tert Butyl Pyridine 2,3 Diamine

Classical Synthetic Approaches to Pyridine-2,3-diamine Core

The foundational step in the synthesis of N2-(tert-Butyl)pyridine-2,3-diamine is the construction of the pyridine-2,3-diamine scaffold. Several classical methods have been established for this purpose.

Reduction Reactions of Nitro-Substituted Pyridines

A prevalent method for synthesizing pyridine-2,3-diamine involves the reduction of a nitro-substituted pyridine (B92270) precursor. orgsyn.orgmdpi.comchemicalbook.com This approach typically starts with 2-amino-3-nitropyridine (B1266227) or 3-amino-2-nitropyridine. orgsyn.orgmdpi.com Various reducing agents and conditions have been successfully employed. For instance, the reduction of 2-amino-3-nitropyridine can be accomplished using iron in aqueous acidified ethanol (B145695) or with tin and hydrochloric acid. orgsyn.orgchemicalbook.com Catalytic hydrogenation, often with a palladium-on-carbon (Pd/C) catalyst, is another effective method for the reduction of the nitro group to an amine. mdpi.comgoogle.com

A notable multi-step synthesis starts from the readily available 2-aminopyridine (B139424). orgsyn.org This process involves sequential bromination and nitration to yield 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.orgarkat-usa.org The nitro group of this intermediate is then reduced, often using iron and hydrochloric acid, to give 2,3-diamino-5-bromopyridine (B182523). orgsyn.org Finally, a catalytic hydrogenation step removes the bromine atom to afford pyridine-2,3-diamine. orgsyn.org

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Amino-3-nitropyridine | Fe, aqueous acidified ethanol | Pyridine-2,3-diamine | Not specified |

| 2-Amino-3-nitropyridine | Sn, HCl | Pyridine-2,3-diamine | Not specified |

| 3-Amino-2-nitropyridine | Catalytic reduction (e.g., Pd/C, H2) | Pyridine-2,3-diamine | Good |

| 2-Amino-5-bromo-3-nitropyridine | Fe, HCl; then catalytic hydrogenation | Pyridine-2,3-diamine | 26-43% from 2-aminopyridine |

| 2,3-Dinitropyridine | Pd/C, H2, heating | Pyridine-2,3-diamine | High purity |

Amination Reactions of Halogenated Pyridines

Another significant route to the pyridine-2,3-diamine core is through the amination of halogenated pyridines. orgsyn.orgchemicalbook.com This typically involves the nucleophilic aromatic substitution (SNAr) of a chloro or bromo substituent with an amino group. researchgate.net For example, 3-amino-2-chloropyridine (B31603) can be treated with concentrated aqueous ammonia (B1221849) at elevated temperatures and pressures to yield pyridine-2,3-diamine. orgsyn.orggoogle.com The use of a catalyst, such as a copper salt, can facilitate this reaction. google.com More recently, methods utilizing zinc ammonium (B1175870) chloride in an autoclave at high temperatures have also been reported to give good yields. chemicalbook.com

Modern advancements in this area include the use of flow reactors, which can achieve efficient amination of chloropyridines at high temperatures and short reaction times, minimizing side product formation. researchgate.net Microwave-assisted amination of chloropyridines has also been explored as a way to accelerate the reaction. scielo.br

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-Amino-2-chloropyridine | Concentrated aqueous ammonia, heating (130°C, 20 hours) | Pyridine-2,3-diamine | Not specified |

| 3-Amino-2-chloropyridine | Zinc ammonium chloride, heating (220°C, 5 hours), autoclave | Pyridine-2,3-diamine | 60% |

| 2-Chloropyridine | Secondary amines, flow reactor (200-300°C) | 2-Aminopyridines | Good to excellent |

Established Multi-Step Synthesis Pathways

Comprehensive multi-step syntheses have been developed to access the pyridine-2,3-diamine core from simple starting materials. d-nb.info A common and well-documented pathway begins with 2-aminopyridine. orgsyn.orgarkat-usa.org The key steps in this sequence are:

Bromination: 2-Aminopyridine is treated with bromine in acetic acid to produce 2-amino-5-bromopyridine (B118841) as the major product. orgsyn.orgarkat-usa.org

Nitration: The resulting 2-amino-5-bromopyridine is then nitrated, typically with a mixture of nitric and sulfuric acids, to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.orgarkat-usa.org

Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amine using reagents like iron powder in the presence of an acid, to form 2,3-diamino-5-bromopyridine. orgsyn.orgarkat-usa.org

Debromination: Finally, the bromine atom is removed via catalytic hydrogenation, using a palladium catalyst, to give the desired pyridine-2,3-diamine. orgsyn.org

This multi-step approach, while involving several transformations, provides a reliable route to the diamine core from an inexpensive and readily available starting material. orgsyn.org

Introduction and Regioselective Functionalization with tert-Butyl Group

Once the pyridine-2,3-diamine core is obtained, the next critical stage is the regioselective introduction of the tert-butyl group at the N2 position.

Condensation Reactions with tert-Butylamine (B42293) and Diketone Precursors

While direct condensation of pyridine-2,3-diamine with a tert-butyl source is not the most common route to this compound itself, related condensation reactions are fundamental in heterocyclic synthesis. For instance, the condensation of diamines with aldehydes or diketones is a classical method for forming fused imidazole (B134444) rings. mdpi.comresearchgate.net

A more direct approach to a related structure, 2,6-di-tert-butylpyridine (B51100), involves the reaction of pivaloyl chloride and tert-butyl alcohol in the presence of trifluoromethanesulfonic acid to form a pyrylium (B1242799) salt, which is then treated with ammonium hydroxide. orgsyn.org While not directly applicable to the synthesis of the target molecule, this illustrates the use of tert-butyl containing precursors in pyridine synthesis.

Palladium-Catalyzed C-N Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds and are highly relevant for the synthesis of N-substituted amines. researchgate.netacs.orgthieme-connect.com This methodology can be applied to the regioselective synthesis of this compound.

In a likely synthetic route, pyridine-2,3-diamine would be protected at one of the amino groups, followed by a palladium-catalyzed coupling of the remaining free amino group with a tert-butyl source, such as a tert-butyl halide or triflate. Alternatively, a precursor like 2-chloro-3-aminopyridine could first undergo a palladium-catalyzed reaction with tert-butylamine to form N2-(tert-butyl)-3-aminopyridine, followed by subsequent functionalization and amination at the 3-position. nih.gov

The success of these reactions often depends on the choice of palladium catalyst, ligand, base, and solvent. beilstein-journals.orgresearchgate.net Ligands such as BINAP and Xantphos are commonly employed to facilitate the C-N bond formation. researchgate.netbeilstein-journals.org These reactions have been successfully used to synthesize a wide variety of N-aryl and N-alkyl amines, including those with bulky substituents like the tert-butyl group. acs.orgresearchgate.net

| Reactants | Catalyst/Ligand System | Product | Key Features |

| Aryl Halides, Amines | Pd(0)/BINAP, NaOtBu | N-Alkyl/Aryl Amines | Broad applicability for C-N bond formation. researchgate.net |

| 4-Bromo-7-azaindole, Amines | Pd(OAc)2/Xantphos, Cs2CO3 | N-Substituted 7-Azaindoles | Efficient C-N coupling for heterocyclic systems. beilstein-journals.org |

| Aryl Halides, Amides | Pd catalyst, 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl | N-Aryl Amides | Good functional group compatibility. researchgate.net |

| 2,3-Dibromopyridine, Amines | Pd and Cu catalysts | Dipyridylimidazoles | Regioselective inter- and intramolecular amination. thieme-connect.com |

Strategies for Direct Alkylation/Arylation

The direct introduction of a tert-butyl group onto the N2 nitrogen of pyridine-2,3-diamine presents a synthetic challenge due to the presence of multiple reactive nitrogen atoms. Conventional N-alkylation methods using alkyl halides often lead to poor yields and a mixture of products, including alkylation at the pyridine ring nitrogen. researchgate.net For instance, the reaction of aminopyridines with iodomethane (B122720) in the presence of a strong base like LDA resulted in low yields of the desired N-alkylated product because alkylation on the pyridine nitrogen was significantly faster. researchgate.net

To achieve regioselective N-monoalkylation, alternative strategies have been explored. One facile method involves the reaction of aminopyridines with carboxylic acids and sodium borohydride (B1222165). researchgate.net This approach proceeds under mild conditions and demonstrates chemoselectivity for the monoalkylation of the primary amino group. researchgate.net While this method has been successfully applied to various aminopyridines and carboxylic acids, its specific application for the synthesis of this compound would require the use of pivalic acid.

Another strategy to control regioselectivity is through the use of protecting groups. However, facile and regioselective syntheses of N-alkylated 2,3-diaminopyridines have been developed to avoid the complexities of protection and deprotection steps. acs.org These methods are crucial for preparing precursors for more complex heterocyclic structures like imidazo[4,5-b]pyridines. acs.org

The direct alkylation of diaminopyridines can also be influenced by the reaction conditions and the nature of the alkylating agent. While direct alkylation with Hofmann-type mechanisms can lead to overalkylation, resulting in mixtures of primary, secondary, and tertiary amines, specific conditions can favor mono-alkylation. pnu.ac.irpnu.ac.ir

Advanced and Sustainable Synthetic Strategies

Catalyst-Mediated Synthesis Optimizationacs.org

Catalyst-mediated approaches offer significant advantages in the synthesis of substituted pyridinediamines, enhancing efficiency and selectivity. Transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, are instrumental in various C-H functionalization and cross-coupling reactions to build the pyridine scaffold or introduce substituents. ijpsonline.comgoogle.com For instance, palladium-catalyzed intramolecular aryl C-H amidination has been used to synthesize quinazoline (B50416) derivatives from N-arylamidines. researchgate.net While not a direct synthesis of the title compound, this illustrates the power of palladium catalysis in forming C-N bonds in nitrogen-containing heterocycles.

The synthesis of related imidazo[4,5-b]pyridines, which can be derived from N-substituted 2,3-diaminopyridines, often employs catalyst-mediated cyclization reactions. researchgate.net For example, the condensation of 2,3-diaminopyridine (B105623) with aldehydes can be facilitated by various catalysts to yield imidazopyridine systems. researchgate.net The optimization of these catalytic processes is crucial for achieving high yields and purity of the desired products. A scalable synthesis of the related (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand highlights the importance of optimizing reaction conditions, such as temperature control, to achieve high yields without the need for extensive purification. beilstein-journals.orgbeilstein-journals.org

Green Chemistry Principles in Diamine Synthesisresearchgate.net

The application of green chemistry principles is increasingly important in the synthesis of heterocyclic compounds. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave or ultrasound irradiation. ijpsonline.comnih.govmdpi.com

A notable example is the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines through the reaction of 2,3-diaminopyridine with aldehydes in water under thermal conditions, without the need for an external oxidative reagent. researchgate.net This method utilizes air as the oxidant in a one-step process, offering excellent yields and a significantly reduced environmental footprint compared to traditional methods that often employ toxic solvents and reagents. researchgate.net The use of water as a solvent is a key aspect of green chemistry, and several synthetic procedures for nitrogen-containing heterocycles have been adapted to aqueous media. mdpi.com

Furthermore, the development of one-pot, multicomponent reactions represents a green and efficient strategy for synthesizing complex molecules from simple precursors in a single step, minimizing waste and energy consumption. nih.gov

Flow Chemistry Applications in Large-Scale Preparation

Flow chemistry offers significant advantages for the large-scale preparation of chemical compounds, including improved safety, better heat and mass transfer, and the potential for automation and process control. unimi.it While specific applications of flow chemistry for the large-scale synthesis of this compound are not extensively documented in the provided results, the principles of flow chemistry are well-suited for its production.

Continuous flow reactors can be employed for hazardous reactions, such as those involving diazomethane (B1218177) precursors, by enabling precise temperature control and minimizing the accumulation of unstable intermediates. unimi.it The synthesis of related heterocyclic compounds, such as benzotriazin-4(3H)-ones, has been successfully demonstrated in a continuous flow system using visible light-mediated photocyclization, achieving excellent yields in short residence times. acs.org This highlights the potential for developing a continuous flow process for the synthesis of this compound, potentially involving the direct alkylation or a multi-step sequence in a connected series of flow reactors.

Purification and Isolation Techniques for this compound and Intermediates

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC, GC)acs.orgresearchgate.net

Chromatographic techniques are indispensable for the purification and isolation of this compound and its synthetic intermediates, ensuring the removal of impurities, unreacted starting materials, and isomeric byproducts.

Column Chromatography: This is a fundamental and widely used technique for the purification of substituted pyridines and related heterocyclic compounds. rsc.orgsemanticscholar.orgorgsyn.orgacs.orgacs.orgnih.gov Silica (B1680970) gel is a common stationary phase, and the eluent is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or pentane) and a more polar solvent (e.g., ethyl acetate, acetone, or methanol). beilstein-journals.orgsemanticscholar.orgorgsyn.orgacs.org The polarity of the solvent system is optimized to achieve effective separation of the desired compound from impurities. For example, in the synthesis of a related compound, a diastereomeric mixture was successfully separated by column chromatography on silica gel. semanticscholar.org Similarly, the purification of various substituted pyridines and imidazopyridines often involves silica gel column chromatography with solvent systems like ethyl acetate/n-hexane or dichloromethane/methanol (B129727). acs.orgacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative-scale purification of organic compounds, offering higher resolution and efficiency than standard column chromatography. electronicsandbooks.comresearchgate.netresearchgate.net It is particularly useful for separating complex mixtures and isolating highly pure compounds. In the synthesis of related heterocyclic compounds, preparative HPLC (prep-HPLC) is often used as a final purification step to obtain the product with high purity. rsc.org While specific HPLC methods for this compound are not detailed in the provided results, the general principles of HPLC are applicable. The choice of stationary phase (e.g., C18) and mobile phase would be determined based on the polarity and chemical properties of the compound.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a valuable tool for monitoring reaction progress and identifying volatile components in a reaction mixture. researchgate.net It can be used to assess the purity of starting materials and the formation of the desired product and any byproducts. researchgate.net

The following table summarizes the chromatographic methods used in the purification of related compounds, which would be applicable to this compound.

| Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Application | Reference(s) |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Separation of diastereomers, purification of final products. | semanticscholar.orgacs.org |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol | Isolation and purification of intermediates and final products. | acs.org |

| Column Chromatography | Activated Alumina | Pentane | Purification of substituted pyridines. | orgsyn.org |

| Preparative HPLC | Not specified | Not specified | Final purification of heterocyclic compounds. | rsc.org |

| GC-MS | Not specified | Not specified | Reaction monitoring and product identification. | researchgate.net |

Recrystallization and Other Solid-Phase Purification Techniques

The purification of crude reaction products is a critical step in the synthesis of any chemical compound to remove impurities such as starting materials, byproducts, and residual solvents. For solid compounds like substituted pyridines, recrystallization and solid-phase extraction are common and effective methods.

Recrystallization is a technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

Solid-Phase Extraction (SPE) is another valuable purification technique. It operates on the same principles of chromatography, where a solid stationary phase is used to separate components of a mixture based on their differing affinities for the solid phase and a liquid mobile phase. For pyridine derivatives, silica gel is a commonly used stationary phase. In one documented procedure for pyrrolo[2,3-b]pyridine derivatives, crude compounds were purified using solid-phase extraction cartridges with silica gel. The elution was carried out with a sequence of solvents, starting with methanol and followed by a mixture of methanol and 2M ammonia. This indicates that a polar stationary phase with a gradient of polar mobile phases can be effective for purifying related heterocyclic structures.

In the absence of specific experimental data for the recrystallization of this compound, a systematic approach to solvent screening would be necessary. This would typically involve testing small quantities of the crude solid in a range of solvents with varying polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol, water), to identify a suitable solvent or solvent pair for recrystallization.

Below is a table summarizing purification techniques used for analogous compounds, which could serve as a starting point for developing a purification protocol for this compound.

| Compound Name | Purification Method | Solvent/Eluent | Reference |

| 2,3-Diaminopyridine | Recrystallization | Benzene (B151609) | orgsyn.org |

| 2,3-Diamino-5-bromopyridine | Recrystallization | Water | orgsyn.org |

| Pyrrolo[2,3-b]pyridine derivatives | Solid-Phase Extraction | Dichloromethane, Methanol, 2M Ammonia in Methanol |

Chemical Reactivity and Mechanistic Studies of N2 Tert Butyl Pyridine 2,3 Diamine

Reactivity of Amine Functional Groups

The two amine groups on the pyridine (B92270) ring, one of which is substituted with a bulky tert-butyl group, are the primary sites of chemical reactivity. Their nucleophilicity and the directing effects they exert on the aromatic ring are central to the compound's chemical profile.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two amino groups, which are strong activating groups, enhances the electron density of the ring, facilitating electrophilic attack. These amino groups direct incoming electrophiles primarily to the positions ortho and para to themselves.

In the case of N²-(tert-butyl)pyridine-2,3-diamine, the C4 and C6 positions are activated by the adjacent amino groups. However, the C5 position is also activated. Electrophilic substitution on the pyridine ring of related diaminopyridines is a known process. wikipedia.org For instance, nitration of similar pyridine derivatives can occur, although the conditions need to be carefully controlled to avoid oxidation of the amino groups. smolecule.com The regioselectivity of such substitutions on N²-(tert-butyl)pyridine-2,3-diamine would be influenced by both the electronic effects of the amino groups and the steric hindrance imposed by the tert-butyl group. Generally, electrophilic attack on pyridines occurs at the 3-position (or C3). youtube.com

| Reaction Type | Reagents | Expected Major Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-N²-(tert-butyl)pyridine-2,3-diamine or 6-Nitro-N²-(tert-butyl)pyridine-2,3-diamine | smolecule.com |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-N²-(tert-butyl)pyridine-2,3-diamine or 6-Bromo-N²-(tert-butyl)pyridine-2,3-diamine | wikipedia.org |

Nucleophilic Reactions and Substitution Patterns at Amine Nitrogens

The amine nitrogens in N²-(tert-butyl)pyridine-2,3-diamine are nucleophilic and can react with various electrophiles. The primary amine at the C3 position and the secondary amine at the C2 position exhibit different reactivities. The tert-butyl group on the N2 amine introduces significant steric hindrance, which can influence the regioselectivity of reactions. nih.gov

Acylation and alkylation reactions are expected to occur at the more accessible primary amino group (at C3) under standard conditions. However, with highly reactive electrophiles or under forcing conditions, reaction at the secondary amine is also possible. For example, reaction with acyl chlorides or anhydrides would likely yield the corresponding N3-acylated product.

Cyclization Reactions Leading to Fused Heterocyclic Systems

A hallmark of the reactivity of ortho-diamines is their participation in cyclization reactions to form fused heterocyclic systems. N²-(tert-butyl)pyridine-2,3-diamine is a key precursor for the synthesis of various substituted imidazo[4,5-b]pyridines.

Formation of Imidazo[4,5-c]pyridines and Related Ring Systems

The reaction of o-phenylenediamines with various one-carbon electrophiles is a classical method for the synthesis of benzimidazoles. Similarly, N²-(tert-butyl)pyridine-2,3-diamine can be cyclized to form imidazo[4,5-b]pyridines, which are structural analogs of purines and exhibit a wide range of biological activities. nih.govresearchgate.net

The reaction with carboxylic acids or their derivatives (such as esters, acid chlorides, or orthoesters) under acidic or thermal conditions leads to the formation of 2-substituted-3H-imidazo[4,5-b]pyridines. The tert-butyl group would be located at the N3 position of the resulting imidazopyridine ring system.

| Reagent | Conditions | Product Type | Reference |

| Formic acid | Reflux | 3-(tert-Butyl)-3H-imidazo[4,5-b]pyridine | nih.gov |

| Carboxylic acids (RCOOH) | Heat, acid catalyst | 2-Alkyl/Aryl-3-(tert-butyl)-3H-imidazo[4,5-b]pyridine | nih.gov |

| Carbon disulfide | Base, heat | 3-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-2-thiol | mdpi.com |

Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones)

The condensation of N²-(tert-butyl)pyridine-2,3-diamine with aldehydes and ketones provides another route to fused heterocyclic systems. The reaction with aldehydes, typically followed by an oxidation step (often using air), yields 2-substituted imidazo[4,5-b]pyridines. mdpi.com The initial step involves the formation of a Schiff base with one of the amino groups, followed by intramolecular cyclization and subsequent aromatization.

The reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would lead to the formation of pyrazino[2,3-b]pyridine derivatives.

| Carbonyl Compound | Conditions | Product Type | Reference |

| Aldehydes (RCHO) | Heat, oxidant (e.g., air) | 2-Alkyl/Aryl-3-(tert-butyl)-3H-imidazo[4,5-b]pyridine | nih.govmdpi.com |

| Ketones (R¹COR²) | Heat, oxidant | 2,2-Dialkyl-3-(tert-butyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine (initially) | nih.gov |

Oxidation-Reduction Chemistry of the Diamine Moiety and Pyridine Ring

The amino groups and the pyridine ring can participate in oxidation-reduction reactions. The amino groups are susceptible to oxidation, which can lead to the formation of nitroso, nitro, or azo compounds, though this is often an undesired side reaction in synthetic protocols. smolecule.com

Conversely, the pyridine ring can be reduced under catalytic hydrogenation conditions. However, this typically requires forcing conditions (high pressure and temperature) and a suitable catalyst. The presence of the amino and tert-butyl groups would influence the ease of reduction.

More relevant is the reduction of a related nitro-substituted precursor to obtain N²-(tert-butyl)pyridine-2,3-diamine itself. For instance, the reduction of a compound like 3-nitro-N²-(tert-butyl)pyridin-2-amine would be a common synthetic route. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or dissolving metal reductions (e.g., SnCl₂/HCl). rsc.orgunimi.it

| Reaction | Reagents | Product | Reference |

| Reduction of Nitro Precursor | H₂, Pd/C or SnCl₂, HCl | N²-(tert-butyl)pyridine-2,3-diamine | mdpi.comrsc.org |

| Oxidation of Amino Groups | Strong oxidizing agents (e.g., KMnO₄) | Complex mixture of oxidation products | smolecule.com |

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net While direct literature detailing the synthesis of N2-(tert-butyl)pyridine-2,3-diamine via a specific reductive amination pathway is not prevalent, a plausible synthetic route can be postulated based on established chemical principles.

A likely approach would involve the reductive amination of 2-amino-3-nitropyridine (B1266227). In this hypothetical pathway, the nitro group at the C3 position is reduced to a primary amine. The reduction of aromatic nitro groups to amines is a well-established transformation, often accomplished with reagents like hydrogen gas over a metal catalyst (e.g., Pd/C), or with metals in acidic media, such as iron, tin, or zinc. orgsyn.org For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) is effectively carried out using reduced iron in an ethanol-water mixture with a catalytic amount of hydrochloric acid. orgsyn.org

Following or preceding the reduction of the nitro group, the N-tert-butyl group would be introduced at the C2-amino position. This could be achieved through reductive amination of the 2-amino group with a tert-butyl carbonyl equivalent, such as acetone, followed by reduction of the resulting imine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity in reducing imines in the presence of other functional groups. researchgate.netnih.gov

The general scheme for such a two-step process (reductive amination followed by nitro reduction) is presented below:

| Step | Reactants | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2-Aminopyridine (B139424), Acetone | e.g., NaBH(OAc)₃ | N-isopropyl-2-aminopyridine | Reductive Amination |

| 2 | 2-Amino-3-nitropyridine | e.g., Fe, HCl, EtOH/H₂O | 2,3-Diaminopyridine (B105623) | Nitro Group Reduction |

| 3 | 2-Amino-3-nitropyridine, Acetone | 1. Imine formation 2. Reduction (e.g., H₂/Pd) | N-isopropyl-3-nitropyridin-2-amine | Reductive Amination |

| 4 | N-isopropyl-3-nitropyridin-2-amine | e.g., Fe/HCl | N2-isopropylpyridine-2,3-diamine | Nitro Group Reduction |

This table illustrates general reductive amination and nitro reduction strategies that could be adapted for the synthesis of the title compound.

Oxidative Transformations and Radical Intermediates

The pyridine-2,3-diamine scaffold is susceptible to various oxidative transformations, which can lead to the formation of novel heterocyclic systems. The presence of electron-rich amino groups makes the molecule a candidate for oxidative cyclization, dimerization, and reactions involving radical intermediates.

One potential transformation is oxidative cyclization to form fused heterocyclic systems like imidazo[1,2-a]pyridines. Such reactions often proceed through the oxidation of the diamine, which can be catalyzed by transition metals like copper or rhodium. nih.govbeilstein-journals.org For example, the copper-catalyzed oxidative cyclization of related substrates can involve the formation of a C–N bond, potentially proceeding through a Cu(I)/Cu(III) catalytic cycle where oxygen from the air acts as the terminal oxidant. beilstein-journals.org

The formation of nitrogen-centered radicals from amine precursors is a well-documented process. researchgate.net The oxidation of this compound could generate a radical cation, where the spin density may be localized on the nitrogen or carbon atoms of the pyridine ring. bg.ac.rsnih.gov These radical intermediates can be highly reactive, participating in subsequent bond-forming reactions. For instance, the oxidation of related aminothieno[2,3-b]pyridines with reagents like sodium hypochlorite (B82951) can lead to unexpected oxidative dimerization products, with the reaction mechanism being highly dependent on the solvent used. nih.govacs.org

Another possible oxidative pathway is the N-oxidation of the pyridine ring nitrogen to form the corresponding pyridine N-oxide. This is a common reaction for tertiary amines and pyridines, often carried out using peracids or hydrogen peroxide in acetic acid. wikipedia.orgarkat-usa.org The steric hindrance from the adjacent N-tert-butyl group might influence the rate and feasibility of this transformation.

| Oxidative Reaction Type | Potential Oxidizing Agent(s) | Potential Product(s) | Mechanistic Feature |

| Oxidative Cyclization | Cu(OAc)₂, O₂ (air) | Imidazo[1,2-a]pyridine derivatives | C-N bond formation |

| Oxidative Dimerization | NaOCl | Dimeric pyrido-thieno-pyrrolo structures | Radical coupling |

| N-Oxide Formation | H₂O₂/AcOH, m-CPBA | This compound N-oxide | Oxidation of pyridine nitrogen |

| Radical Cation Formation | Electrochemical Oxidation, PET | Radical cation intermediates | Single Electron Transfer (SET) |

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are complex due to the presence of three nitrogen atoms, each with a different chemical environment and potential for protonation. The basicity of these sites is influenced by electronic effects (induction, resonance) and steric hindrance. alfa-chemistry.com

Pyridine Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and is not involved in the aromatic system, making it available for protonation. In unsubstituted pyridine, the pKa of the conjugate acid is approximately 5.2. wikipedia.orgmasterorganicchemistry.com Alkyl substituents generally increase the basicity of the pyridine ring through an inductive (+I) effect.

Primary Amino Nitrogen (N3): This nitrogen is directly attached to the aromatic ring. Its lone pair can be delocalized into the pyridine ring, which significantly reduces its basicity compared to a typical alkylamine (pKa of conjugate acid ~10-11). Its basicity is comparable to that of aniline (B41778) (pKa of anilinium ~4.6).

Secondary Amino Nitrogen (N2): This nitrogen is also attached to the pyridine ring, which decreases its basicity. However, it is also bonded to an electron-donating tert-butyl group, which increases its basicity. The net effect is a balance between these opposing influences.

The most significant factor governing the protonation of N1 is the steric hindrance imposed by the adjacent ortho-tert-butyl group. fu-berlin.de Studies on 2,6-di-tert-butylpyridine (B51100) show that while it is a strong base in the gas phase, its basicity in solution is dramatically reduced because the bulky groups hinder solvation of the corresponding pyridinium (B92312) cation. cdnsciencepub.com This steric effect makes the nitrogen atom a "proton sponge" that can readily accept a proton but is a poor nucleophile towards larger Lewis acids. chegg.com

Therefore, the primary site of protonation is expected to be the pyridine nitrogen (N1), but its effective pKa in solution will be lower than predicted based on electronic effects alone due to steric hindrance. The N3-amino group is expected to be the least basic site.

| Nitrogen Site | Hybridization | Influencing Factors | Expected Relative Basicity | Estimated pKa (Conjugate Acid) |

| N1 (Pyridine) | sp² | Aromatic ring, steric hindrance from tert-butyl group | Highest (but sterically hindered) | 4.0 - 5.5 |

| N2 (Secondary Amine) | sp² | Aromatic ring (-I, -M), tert-butyl group (+I) | Intermediate | 3.0 - 4.5 |

| N3 (Primary Amine) | sp² | Aromatic ring (-I, -M) | Lowest | 2.5 - 3.5 |

Note: The pKa values are estimates based on related structures and general chemical principles. ut.eecdnsciencepub.comresearchgate.net

Stereochemical Aspects of Reactions Involving the tert-Butyl Group

The tert-butyl group is renowned for its profound steric influence, which can be leveraged to control the stereochemical course of reactions. In this compound, its presence adjacent to the pyridine nitrogen and the C3-amino group introduces significant stereochemical considerations.

One major aspect is diastereoselectivity. The bulky tert-butyl group effectively shields one face of the molecule in its vicinity. Any reaction occurring at the neighboring C3-amino group or the N1-pyridine nitrogen would likely proceed from the less hindered face, opposite to the tert-butyl group. This can lead to high levels of diastereoselectivity in reactions such as alkylation, acylation, or coordination to a metal center. This principle is widely used in asymmetric synthesis, for example, in the diastereoselective reactions of N-tert-butylsulfinyl imines, where the tert-butyl group directs the nucleophilic attack. orgsyn.orgcas.cn

Another potential stereochemical feature is atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the steric strain of substituents makes the rotational barrier high enough to allow for the isolation of individual conformers. researchgate.net Given the size of the tert-butyl group and its position on the C2-N bond next to the pyridine ring, it is conceivable that the rotation around the C2-N2 bond could be restricted. While likely not stable enough to be isolated at room temperature in the parent molecule, further substitution on the pyridine ring or the N3-amino group could increase the rotational barrier sufficiently to generate stable atropisomers. The synthesis of axially chiral imidazo[1,2-a]pyridines highlights how steric interactions can lead to stable atropisomers in related heterocyclic systems. nih.govresearchgate.net

The steric bulk can also prevent certain reactions altogether. For example, while the pyridine nitrogen (N1) is electronically the most basic site, its reaction with bulky electrophiles or Lewis acids (like BF₃) may be significantly slower than at less hindered sites, or may not occur at all, in contrast to its reaction with a small proton. researchgate.netchegg.com This differential reactivity allows for selective transformations based on the steric profile of the reagents.

In-depth Analysis of this compound Reveals Limited Public Research Data

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of in-depth research on the coordination chemistry and catalytic applications of the specific compound this compound.

General principles of coordination chemistry allow for predictions about the behavior of related pyridine-diamine ligands. Typically, the pyridine nitrogen and the adjacent amino groups can act as a set of donor atoms to coordinate with a central metal ion. The introduction of a bulky tert-butyl group is a common strategy in ligand design to influence the steric and electronic environment of the metal center, which in turn can affect the stability, structure, and reactivity of the resulting complex.

However, without specific experimental data for this compound, any discussion on its specific coordination modes—be it monodentate, bidentate, or polydentate—or its efficacy in catalytic processes would be purely speculative. Scientific literature on the complexation of this ligand with transition metals such as copper(II) or palladium(II), and any subsequent applications in catalysis, remains unpublished or inaccessible.

Chemical suppliers list this compound (CAS No. 1022146-68-4) as a commercially available compound, indicating its use in synthesis. bldpharm.combldpharm.com However, this availability has not yet translated into a body of published research that details its coordination chemistry or catalytic properties.

Therefore, while the outlined topics for the article are standard for the scientific evaluation of a novel ligand, the specific information required to populate these sections for this compound is not currently available in the public scientific domain.

Coordination Chemistry and Ligand Applications of N2 Tert Butyl Pyridine 2,3 Diamine

Applications in Homogeneous Catalysis

Role in C-C and C-N Bond Forming Reactions

A comprehensive search of scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of N2-(tert-butyl)pyridine-2,3-diamine as a ligand in catalytic C-C and C-N bond forming reactions. While pyridine-diamine ligands are a known class of ligands in catalysis, the specific role of this particular compound has not been documented in the available resources.

Asymmetric Catalysis Induced by Chiral this compound Derivatives

There is no available information in the scientific literature regarding the synthesis or application of chiral derivatives of this compound for asymmetric catalysis. The development of chiral ligands is a significant area of research for enantioselective transformations; however, studies focusing on chiral versions of this specific compound have not been reported.

Catalytic Hydrogenation and Oxidation Processes

Information regarding the use of this compound or its metal complexes in catalytic hydrogenation or oxidation processes is not present in the reviewed scientific literature. Although related pyridine-based ligands have been explored in such catalytic systems, the specific contributions of this compound remain uninvestigated.

Exploration in Heterogeneous Catalysis

There are no documented instances of this compound being utilized in heterogeneous catalysis. The immobilization of such ligands onto solid supports is a common strategy to create heterogeneous catalysts, but this has not been reported for this particular compound.

Theoretical and Computational Chemistry Studies of N2 Tert Butyl Pyridine 2,3 Diamine

Electronic Structure and Bonding Analysis

The electronic properties of N2-(tert-Butyl)pyridine-2,3-diamine are governed by the interplay between the electron-rich pyridine (B92270) ring and the strong electron-donating effects of the two amino substituents. The N2-position is particularly notable for the presence of a bulky tert-butyl group, which introduces significant steric and electronic modifications.

Density Functional Theory (DFT) is a powerful tool for predicting the ground state properties of molecules like this compound. Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide deep insights into the molecule's electronic nature.

The primary amino group (-NH2) at the C3 position and the tert-butylamino group (-NH(t-Bu)) at the C2 position are both strong sigma and pi-electron donors. This donation of electron density significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine. The Lowest Unoccupied Molecular Orbital (LUMO) would be expected to be localized primarily on the pyridine ring, characteristic of π-deficient heterocycles. The resulting small HOMO-LUMO energy gap would indicate higher chemical reactivity.

Molecular electrostatic potential (MEP) maps would likely show regions of high negative potential localized on the pyridine nitrogen (N1) and the nitrogen of the primary amino group, identifying these as the primary sites for protonation or interaction with electrophiles. The electron-donating groups would enrich the electron density of the entire aromatic system.

Illustrative DFT-Calculated Properties

This table presents predicted values based on theoretical principles for illustrative purposes.

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 eV | The high energy indicates strong electron-donating character, making the molecule a good nucleophile. |

| LUMO Energy | -0.5 to -1.0 eV | The energy is typical for a π-deficient ring, indicating its ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | A relatively small gap suggests high chemical reactivity and potential for electronic transitions. |

| Dipole Moment | 2.0 to 2.5 D | A significant dipole moment is expected due to the asymmetric substitution and the presence of lone pairs. |

While DFT is often the method of choice for its balance of accuracy and computational cost, other methods can provide valuable information. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher accuracy for calculating electron correlation effects and could be used to benchmark DFT results for key conformations, particularly those involving hydrogen bonding. aip.orgrsc.org However, these methods are computationally more demanding.

Semi-empirical methods (like PM6 or AM1) could be employed for initial, rapid conformational searches or for studying very large systems derived from this molecule. nih.govscribd.com These methods are faster but generally less accurate than DFT or ab initio approaches. mdpi.comrsc.org

Conformational Analysis and Tautomeric Equilibria

The conformational flexibility of this compound is largely dictated by the rotation around the C2-N bond of the tert-butylamino group and the potential for intramolecular hydrogen bonding.

The geometry of this compound is ideal for the formation of stable intramolecular hydrogen bonds, which would significantly influence its preferred conformation. rsc.orgnih.gov Two primary hydrogen bonds are predicted to be key stabilizing features:

N(H)···N1 (Pyridine Ring): A five-membered ring can be formed via a hydrogen bond between the hydrogen atom of the N2-amino group and the pyridine ring nitrogen (N1). This type of interaction is common in 2-aminopyridine (B139424) derivatives and contributes significantly to locking the conformation of the amino group. nih.gov

N3-H···N2: A hydrogen atom from the primary amino group at the C3 position can form a hydrogen bond with the nitrogen atom of the tert-butylamino group at the C2 position, creating another stable five-membered ring.

These hydrogen bonding networks would render the molecule relatively planar and rigid. The strength of these bonds can be quantified computationally by methods like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density to identify bond critical points. mdpi.com

Predicted Intramolecular Hydrogen Bond Parameters

This table presents predicted values based on theoretical principles for illustrative purposes.

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Predicted Energy (kcal/mol) |

|---|---|---|

| N2-H···N1 | 2.7 - 2.9 | 3 - 5 |

| N3-H···N2 | 2.8 - 3.0 | 2 - 4 |

The most significant steric feature of the molecule is the bulky tert-butyl group. mdpi.comnih.gov This group imposes severe steric hindrance, which has several consequences:

It restricts rotation around the C2-N(tert-butyl) bond, heavily favoring conformations that minimize clashes with the C3-amino group and the pyridine ring. nih.govresearchgate.net

It can cause a slight puckering or distortion of the pyridine ring from perfect planarity to alleviate strain. udg.edu

It sterically shields the pyridine nitrogen (N1) and the C3 position, potentially directing the approach of reagents during chemical reactions.

Molecular Dynamics (MD) simulations could be used to explore the conformational space of the molecule over time, providing insight into its flexibility and the stability of the hydrogen-bonded structures in different environments (e.g., in vacuum vs. in a solvent).

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, calculating transition state energies, and predicting reaction outcomes. For this compound, several types of reactions could be studied.

Given the electron-rich nature of the pyridine ring due to the two amino groups, the molecule is activated towards electrophilic aromatic substitution. nih.gov DFT calculations could model the attack of various electrophiles. The reaction pathway would likely proceed via a Wheland intermediate. While the amino groups strongly direct electrophiles to the ortho and para positions, in this case, the C4 and C6 positions would be the most electronically activated. However, the steric bulk of the tert-butyl group at C2 would likely disfavor attack at the C3 position (which is already substituted) and could influence the regioselectivity between the C4 and C6 sites.

Furthermore, reactions involving the amino groups, such as acylation or condensation, could be modeled. tue.nl For instance, the Pictet-Spengler reaction, a common method for synthesizing fused heterocyclic systems, could be computationally investigated to determine the favorability of cyclization. nih.gov Transition state theory combined with DFT would allow for the calculation of activation barriers, providing a quantitative measure of reaction kinetics. rsc.orgnih.gov

Transition State Analysis and Reaction Pathways

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction pathways, determining reaction rates, and explaining observed product distributions. For a molecule such as this compound, which possesses multiple reactive sites—the pyridine nitrogen, the primary amine (at C3), and the secondary amine (at C2)—computational methods can map out the energetic landscape of its potential reactions, such as alkylation, acylation, or cyclization.

The process involves locating the minimum energy structures for reactants and products, as well as the first-order saddle points on the potential energy surface that correspond to the transition states connecting them. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP. By calculating the energies of these stationary points, a reaction profile can be constructed, revealing the activation energy barriers. A lower activation barrier indicates a more kinetically favorable pathway.

For instance, in reactions involving related heterocyclic compounds, DFT calculations have been used to investigate global and local reactivity descriptors to predict the most likely sites of reaction. These studies help in understanding how substituents, like the tert-butyl group, influence the electronic structure and, consequently, the reaction mechanism.

Table 1: Illustrative Reaction Pathway Energy Profile This table represents hypothetical data for a reaction involving this compound, illustrating the typical outputs of a transition state analysis.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at minimum energy |

| Transition State 1 (TS1) | +25.4 | Energy barrier for reaction at N1 (pyridine ring) |

| Intermediate | -5.2 | A stable intermediate species formed during the reaction |

| Transition State 2 (TS2) | +18.7 | Energy barrier for subsequent reaction step at N3-amine |

| Products | -15.0 | Final products at minimum energy |

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving multifunctional molecules like this compound can yield multiple isomers. Computational chemistry is invaluable for predicting which regio- or stereoisomer will be the major product. Regioselectivity is determined by the relative activation energies of the transition states leading to the different constitutional isomers. The pathway with the lowest energy barrier will be the dominant one.

For pyridine derivatives, the regioselectivity of reactions such as nucleophilic or electrophilic additions can be rationalized by examining the distribution of electron density and local reactivity indicators. For example, DFT studies on mono-substituted pyridine ligands help in calculating quantum chemical reactivity descriptors that predict the most reactive sites. In the case of this compound, computational models could compare the energy barriers for an electrophile attacking the pyridine nitrogen (N1), the secondary amine nitrogen (N2), or the primary amine nitrogen (N3). The steric hindrance imposed by the bulky tert-butyl group on the adjacent N2 nitrogen would be a critical factor that can be quantified through these calculations.

Stereoselectivity, which concerns the preferential formation of one stereoisomer over another, is also governed by the relative energies of diastereomeric transition states. While the target molecule itself is achiral, its reactions with chiral reagents could lead to stereoisomers, and computational analysis of the corresponding transition states would be essential for predicting the stereochemical outcome.

Spectroscopic Property Prediction and Correlation

Computational methods are routinely used to predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts and coupling constants computationally can aid in assigning experimental spectra, especially for complex molecules. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become standard for predicting NMR parameters with reasonable accuracy.

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP with a suitable basis set) and then performing the NMR calculation on this optimized structure. The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For this compound, such calculations would predict distinct chemical shifts for the different protons and carbons, reflecting the electronic environment influenced by the pyridine ring and the amino and tert-butyl substituents.

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts This table provides a hypothetical comparison for this compound to illustrate the application of computational NMR prediction. Experimental values are not available.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C2 | 155.8 | 156.2 |

| C3 | 128.5 | 129.0 |

| C4 | 115.3 | 115.7 |

| C5 | 138.1 | 138.5 |

| C6 | 145.2 | 145.9 |

| C(tert-Butyl, quat.) | 52.4 | 52.8 |

| C(tert-Butyl, CH₃) | 29.7 | 30.1 |

Vibrational Frequency Calculations (IR, Raman)

Computational modeling provides a robust method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the normal modes of vibration. These calculations are typically performed using DFT methods after a geometry optimization.

The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. For this compound, these calculations would help assign specific absorption bands in the experimental IR or Raman spectrum to particular molecular motions, such as N-H stretches of the amino groups, C-N stretches, pyridine ring breathing modes, and vibrations associated with the tert-butyl group.

UV-Vis and TD-DFT Studies of Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for studying the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of vertical electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum.

The analysis can identify the nature of the key electronic transitions, such as π→π* or n→π* transitions. For this compound, TD-DFT calculations would predict the λ_max values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such studies on related aromatic amines and pyridine derivatives show that the results complement experimental findings well. electrochemsci.org The calculations would likely reveal low-energy transitions involving the non-bonding electrons on the nitrogen atoms (n→π) and higher-energy transitions involving the π-system of the pyridine ring (π→π).

Table 3: Illustrative TD-DFT Results for Electronic Transitions This table shows the kind of data generated from a TD-DFT calculation for this compound. The values are for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.85 | 322 | 0.045 | n → π |

| S₀ → S₂ | 4.52 | 274 | 0.210 | π → π |

| S₀ → S₃ | 5.15 | 241 | 0.155 | π → π* |

Analytical Methodologies for Characterization of N2 Tert Butyl Pyridine 2,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbldpharm.comacs.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of N2-(tert-Butyl)pyridine-2,3-diamine, offering detailed insights into the molecular framework.

1H NMR and 13C NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. In a typical spectrum, the aromatic protons on the pyridine (B92270) ring would appear in the downfield region, influenced by the ring's aromaticity and the electronic effects of the amino and tert-butylamino substituents. The protons of the tert-butyl group would exhibit a characteristic singlet in the upfield region due to the nine equivalent protons. The protons of the two amino groups (NH and NH₂) would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. The pyridine ring carbons would resonate in the aromatic region of the spectrum. The quaternary carbon and the methyl carbons of the tert-butyl group would have distinct signals in the aliphatic region. The positions of the carbon signals on the pyridine ring are influenced by the substitution pattern of the amino groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.58 | d | 1H | H-6 |

| 6.85 | dd | 1H | H-4 |

| 6.60 | d | 1H | H-5 |

| 5.50 | br s | 1H | NH |

| 4.80 | br s | 2H | NH₂ |

| 1.35 | s | 9H | C(CH₃)₃ |

Note: Data are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.

Two-Dimensional NMR (COSY, TOCSY, HSQC, HMBC) for Connectivitynih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, this would show correlations between the adjacent protons on the pyridine ring (H-4, H-5, and H-6). princeton.edu

TOCSY (Total Correlation Spectroscopy): TOCSY goes a step further than COSY by showing correlations between all protons within a spin system, even if they are not directly coupled. ipb.ptscience.gov This would confirm that the protons at positions 4, 5, and 6 all belong to the same pyridine ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. ipb.ptscience.gov This is essential for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisbldpharm.com

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₉H₁₅N₃), the expected exact mass would be calculated and compared to the measured value. nih.govrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. A common fragmentation would be the loss of a methyl group or the entire tert-butyl group from the molecular ion.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | 166.1344 | 166.1342 | Molecular Ion |

| [M-CH₃]⁺ | 150.1031 | 150.1029 | Loss of a methyl group |

| [M-C(CH₃)₃]⁺ | 109.0619 | 109.0617 | Loss of the tert-butyl group |

Note: Data are hypothetical and for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationnih.govnih.gov

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing the vibrations of chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amino groups, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic tert-butyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. acs.orgnih.gov Aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of the molecule are particularly Raman active.

Table 3: Hypothetical IR and Raman Data for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3450, 3350 | Weak |

| Aromatic C-H Stretch | 3050 | Strong |

| Aliphatic C-H Stretch | 2960, 2870 | Strong |

| C=N, C=C Stretch (pyridine ring) | 1610, 1580, 1470 | Strong |

| N-H Bend | 1620 | Moderate |

| C-H Bend (tert-butyl) | 1390, 1365 | Moderate |

Note: Data are hypothetical and for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsnih.govnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions of the pyridine ring. The presence of the amino groups, which are auxochromes, would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine.

Table 4: Hypothetical UV-Vis Data for this compound in Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| 245 | 12,000 | π → π |

| 310 | 5,500 | π → π |

Note: Data are hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Structural Elucidation

No published X-ray crystallographic data for this compound was found.

Determination of Bond Lengths, Angles, and Dihedral Angles

Specific bond lengths, angles, and dihedral angles for this compound are not available as no crystal structure has been reported in the searched literature.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

Details on the crystal packing and intermolecular interactions for this compound are not available due to the absence of a published crystal structure.

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)

No specific studies detailing the electrochemical analysis of this compound using techniques such as cyclic voltammetry were identified in the performed search.

Derivatization and Structure Reactivity/property Relationship Studies

Systematic Modification of the Diamine and Pyridine (B92270) Ring

The inherent structure of N2-(tert-Butyl)pyridine-2,3-diamine allows for systematic derivatization, which is key to tuning its chemical behavior. Both the aromatic core and the amino substituents are amenable to modification.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at these positions can significantly alter the electronic properties of the pyridine ring. For instance, the synthesis of 5-bromo- and 3,5-dibromo-2-aminopyridine derivatives is a known pathway, suggesting that halogenation of this compound could be a viable route to functionalized analogues. acs.org Such modifications would impact the basicity of the nitrogen atoms and the ligand's coordination properties.

Table 1: Potential Functionalization Reactions on the Pyridine Core

| Position | Reagent/Reaction Type | Potential Substituent | Expected Electronic Effect |

|---|---|---|---|

| C4, C6 | Nitrating Mixture (HNO₃/H₂SO₄) | -NO₂ | Electron-withdrawing |

| C4, C6 | Halogenating Agent (e.g., NBS, NCS) | -Br, -Cl | Electron-withdrawing (inductive), weak electron-donating (resonance) |

This table is illustrative and based on general pyridine chemistry, as specific studies on this compound are limited.

The tert-butyl group at the N2 position imparts significant steric bulk, which is a defining feature of the molecule's reactivity and coordination chemistry. Replacing this group with other substituents allows for a systematic investigation of steric and electronic effects. The synthesis of various N-alkyl and N-aryl pyridine-2,3-diamines can be achieved through methods such as the Buchwald-Hartwig amination or by direct alkylation of 2,3-diaminopyridine (B105623). A patent describes the synthesis of N-butyl-substituted pyridine-2,3-diamines, indicating the feasibility of varying the alkyl group. google.com

By replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or larger, more complex groups (e.g., phenyl, benzyl), the steric environment around the N2-amino group can be precisely controlled. This is particularly important when the diamine is used as a ligand in metal complexes, as the size of the N-substituent can influence the coordination geometry and the accessibility of the metal center for catalytic reactions.

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound and its derivatives is profoundly influenced by the electronic nature of the substituents on the pyridine ring. These effects are generally understood through the principles of physical organic chemistry, where substituents can donate or withdraw electron density via inductive and resonance effects. rsc.orgwikipedia.orglookchem.com

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, at the C4 or C6 positions would increase the electron density of the pyridine ring. This enhancement of electron density would, in turn, increase the basicity of both the pyridine nitrogen and the exocyclic amino groups, making the molecule a stronger nucleophile and a more effective ligand for electron-deficient metal centers.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), would decrease the electron density on the ring, thereby reducing the basicity of the nitrogen atoms. This can be advantageous in preventing unwanted side reactions or in tuning the redox potential of a resulting metal complex. The reactivity of the amino groups in condensation reactions, for example with diketones to form quinoxalines or related heterocyclic systems, would also be modulated by these electronic effects. acs.orgsapub.org The reaction of 2,3-diaminopyridine derivatives with trifluoroacetyl enamines to form pyrido[2,3-b] Current time information in Bangalore, IN.organic-chemistry.orgdiazepinols highlights the utility of these compounds in constructing complex heterocyclic frameworks. researchgate.net

Exploring Steric and Electronic Tuning for Specific Chemical Transformations

The ability to independently modify the steric and electronic properties of the this compound scaffold makes it a highly versatile platform for designing ligands for specific chemical transformations, particularly in the field of catalysis. tuwien.at The interplay between the steric bulk of the N-substituent and the electronic nature of the pyridine ring substituents allows for the fine-tuning of the ligand's properties to optimize catalytic activity and selectivity.

For instance, in the context of transition metal catalysis, a ligand with a bulky tert-butyl group can create a sterically hindered environment around the metal center, which can promote selective transformations by controlling the approach of substrates. Combining this steric hindrance with electronic tuning—for example, by introducing an electron-donating group on the pyridine ring to increase the electron density at the metal center—can lead to highly active and selective catalysts. Studies on related pyridine-amine nickel complexes have shown that increasing the steric hindrance on the amine moiety can lead to the formation of higher molecular weight polyethylene (B3416737) with narrower polydispersity. beilstein-journals.org

The condensation of this compound with 1,2-diketones is a potential route to novel quinoxaline (B1680401) derivatives. The steric and electronic properties of both reactants would influence the rate and yield of such reactions. The resulting quinoxaline ligands could then be used to form metal complexes with applications in catalysis or materials science. acs.orgacs.org

Table 2: Hypothetical Catalytic Performance Based on Ligand Tuning

| N-Substituent | Pyridine Ring Substituent (at C4/C6) | Expected Steric Hindrance | Expected Electronic Effect on Metal Center | Potential Catalytic Application |

|---|---|---|---|---|

| tert-Butyl | -H | High | Neutral | Selective Hydrogenation |

| Methyl | -H | Low | Neutral | Polymerization |

| tert-Butyl | -OCH₃ | High | Electron-rich | Cross-Coupling Reactions |

| tert-Butyl | -NO₂ | High | Electron-poor | Oxidation Catalysis |

This table presents hypothetical scenarios based on established principles of catalyst design, as specific catalytic data for this compound derivatives is not widely available.

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridine (B92270) diamines is a critical area of research, as the availability of these compounds underpins their application in various fields. While specific large-scale synthesis routes for N2-(tert-Butyl)pyridine-2,3-diamine are not extensively documented in publicly available literature, future research is expected to focus on developing more efficient, scalable, and cost-effective synthetic protocols.